(2E)-2-methyl-2-nonenyl propionate

Description

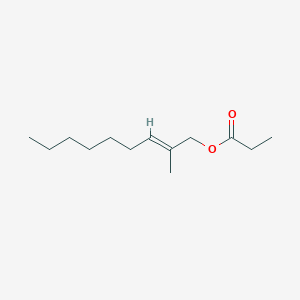

Structure

3D Structure

Properties

CAS No. |

59916-27-7 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

[(E)-2-methylnon-2-enyl] propanoate |

InChI |

InChI=1S/C13H24O2/c1-4-6-7-8-9-10-12(3)11-15-13(14)5-2/h10H,4-9,11H2,1-3H3/b12-10+ |

InChI Key |

WERYNZAGVCKEMT-ZRDIBKRKSA-N |

Isomeric SMILES |

CCCCCC/C=C(\C)/COC(=O)CC |

Canonical SMILES |

CCCCCCC=C(C)COC(=O)CC |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis of 2e 2 Methyl 2 Nonenyl Propionate

Organisms Producing (2E)-2-methyl-2-nonenyl propionate (B1217596)

No information available.

No information available.

Biosynthetic Pathways and Precursors of (2E)-2-methyl-2-nonenyl propionate

No information available.

No information available.

No information available.

No Information Found for this compound

Extensive research has been conducted to gather information on the chemical compound this compound for an article detailing its ecological and behavioral roles. However, comprehensive searches of scientific databases and literature have yielded no specific data for this particular compound.

The planned article was to be structured around the following outline:

Ecological Roles and Behavioral Ecology of this compound 3.1. This compound as a Semiochemical 3.1.1. Pheromonal Functions of this compound 3.1.1.1. Sexual Communication 3.1.1.2. Aggregation and Dispersal Signaling 3.1.1.3. Alarm and Defense Signaling 3.1.2. Kairomonal Functions of this compound 3.1.3. Allomonal Functions of this compound

Despite targeted searches for each of these specific functions, no research findings, data tables, or detailed studies concerning this compound were found. The search results did identify information on structurally similar but distinct compounds, such as (E)-2-Methyl-2-nonenal and (Z)-2-Nonenyl propionate. However, per the strict instructions to focus solely on this compound, this information could not be used.

It is possible that the requested chemical compound is known by a different name, is a novel or very recently synthesized substance that has not yet been studied for its ecological roles, or that there may be an error in the chemical name provided.

Therefore, due to the complete absence of scientific information on this compound, the requested article with its detailed subsections and data tables cannot be generated at this time. It is recommended to verify the chemical name and structure to ensure that further searches can be conducted accurately.

Ecological Roles and Behavioral Ecology of 2e 2 Methyl 2 Nonenyl Propionate

Evolutionary Ecology of (2E)-2-methyl-2-nonenyl propionate Signaling

Without any research data, the creation of data tables and detailed research findings as requested is not possible.

Table of Compounds Mentioned

Since no article could be generated, there are no compounds to list in this table.

Neurobiological and Olfactory Mechanisms of 2e 2 Methyl 2 Nonenyl Propionate Perception Non Human Focus

Olfactory Receptor Neuron (ORN) Specificity for Pheromones in Aonidiella aurantii

The initial detection of pheromones in insects occurs in specialized sensory organs, primarily the antennae. These appendages are covered in sensilla, hair-like structures that house the dendrites of olfactory receptor neurons (ORNs). nih.govnih.gov In the case of Aonidiella aurantii, male scales possess antennae specifically tuned to detect the female-emitted sex pheromone.

The specificity of ORNs is a cornerstone of chemical communication, ensuring that the insect responds appropriately to relevant cues from its own species. nih.gov Each ORN typically expresses a specific type of olfactory receptor (OR) protein, which determines which odorant molecules it will respond to. nih.govfrontiersin.org For Aonidiella aurantii, it is hypothesized that there are distinct populations of ORNs, each expressing ORs that are highly selective for one of the components of the sex pheromone blend. This specificity allows the male to not only detect the presence of a female but also to assess the correct ratio of pheromone components, which can be crucial for mate recognition and acceptance.

Studies on other insect species have demonstrated that ORNs responding to sex pheromones are often highly sensitive, capable of detecting minute quantities of the target compounds. nih.govnih.gov This high sensitivity is essential for locating a potential mate over a distance. The electrical activity of these specialized neurons, in the form of action potentials, represents the initial encoding of the pheromone signal. The frequency and pattern of these action potentials convey information about the identity and concentration of the detected pheromone. nih.govelifesciences.org

Table 1: Hypothetical Olfactory Receptor Neuron (ORN) Specificity in Male Aonidiella aurantii This table is illustrative and based on general principles of insect olfaction, as specific data for A. aurantii ORNs is limited.

| ORN Type | Putative Ligand Specificity | Predicted Response Threshold |

| ORN-A | (3S, 6R)-3-methyl-6-isopropenyl-9-decen-1-yl acetate | Low (picogram range) |

| ORN-B | (3S, 6S)-3-methyl-6-isopropenyl-9-decen-1-yl acetate | Low (picogram range) |

| ORN-C | General Plant Volatiles | Higher than pheromone ORNs |

Receptor Protein Binding and Transduction Pathways of Pheromones in Aonidiella aurantii

The interaction between a pheromone molecule and an olfactory receptor protein is the critical first step in the signal transduction cascade. In insects, olfactory receptors are typically part of a heteromeric complex, consisting of a specific odorant receptor (Or) protein and a highly conserved co-receptor known as Orco. nih.gov This complex functions as a ligand-gated ion channel. nih.govresearchgate.net

When a pheromone component of Aonidiella aurantii enters the sensillum lymph, it is thought to be bound by a pheromone-binding protein (PBP). mdpi.commdpi.com These soluble proteins are abundant in the lymph and are believed to transport the hydrophobic pheromone molecules to the ORN dendrite and facilitate their interaction with the receptor proteins. mdpi.commdpi.com

Upon binding of the pheromone to the specific Or protein, the Or-Orco complex undergoes a conformational change, leading to the opening of the ion channel. nih.gov This allows for an influx of cations, primarily Na⁺ and Ca²⁺, into the ORN. nih.govyoutube.com The influx of positive ions depolarizes the neuron's membrane, generating a receptor potential. If this depolarization is strong enough to reach the neuron's threshold, it will fire action potentials that travel down the axon to the brain. nih.govyoutube.com This process is a form of ionotropic transduction, which is characteristically fast and allows for rapid responses to changes in odor concentration.

While the ionotropic mechanism is considered the primary mode of olfactory transduction in insects, there is also evidence for the involvement of metabotropic pathways, which are mediated by G-proteins and second messengers like cyclic AMP (cAMP). nih.govyoutube.com The activation of a G-protein-coupled receptor can lead to the production of cAMP, which can then directly or indirectly modulate the activity of ion channels, potentially amplifying the initial signal or contributing to adaptation. nih.govyoutube.com

Central Nervous System Processing of Pheromone Signals in Aonidiella aurantii

The axons of the ORNs project from the antennae to the antennal lobe, the primary olfactory processing center in the insect brain. The antennal lobe is organized into distinct spherical structures called glomeruli. A fundamental principle of olfactory coding is that all ORNs expressing the same type of olfactory receptor converge onto the same glomerulus.

Therefore, in the male Aonidiella aurantii, it is expected that the signals from ORNs specific to one pheromone component will be processed in one set of glomeruli, while signals from ORNs specific to the other component will be processed in a different, dedicated set of glomeruli. This anatomical segregation allows the brain to preserve the specificity of the information carried by the different ORN types.

Within the glomeruli, the ORN axons form synapses with two main types of neurons: projection neurons (PNs) and local interneurons (LNs). PNs transmit the olfactory information from the antennal lobe to higher brain centers, such as the mushroom bodies and the lateral horn, which are involved in learning, memory, and the integration of sensory information to guide behavioral responses. LNs, on the other hand, have their processes confined to the antennal lobe and form a complex network of connections between glomeruli. This network allows for the integration and processing of information from different ORN types, which is crucial for decoding the specific ratio of pheromone components in the blend.

Electrophysiological and Imaging Techniques in Studying Pheromone Chemosensation in Aonidiella aurantii

Several advanced techniques are employed to investigate the neurobiological basis of pheromone perception in insects like Aonidiella aurantii.

Single-Sensillum Recording (SSR) offers a much finer level of detail by recording the electrical activity of individual ORNs within a single sensillum. nih.gov This technique allows researchers to characterize the response properties of specific neuron types, including their specificity, sensitivity, and temporal response patterns to different odorants. nih.govelifesciences.org

Calcium Imaging is a powerful technique that allows for the visualization of neural activity in real-time. frontiersin.orgelifesciences.orgnih.gov By introducing a calcium-sensitive fluorescent dye into the neurons, researchers can monitor changes in intracellular calcium concentrations that occur when neurons are activated. This can be applied to the antennal lobe to observe which glomeruli are activated by specific pheromone components, providing a functional map of the olfactory processing center. frontiersin.orgelifesciences.orgnih.gov

Table 2: Electrophysiological and Imaging Techniques in Insect Olfaction Research This table provides an overview of common techniques and their applications in studying pheromone perception.

| Technique | Primary Measurement | Key Insights for A. aurantii Research |

| Electroantennography (EAG) | Summed potential of the whole antenna | Gross detection of pheromone components and analogues. |

| Single-Sensillum Recording (SSR) | Action potentials from individual ORNs | Specificity and sensitivity of individual neuron types to pheromone components. |

| Calcium Imaging | Changes in intracellular Ca²⁺ concentration | Spatial pattern of glomerular activation in the antennal lobe in response to pheromones. |

| Molecular Docking (Computational) | Predicted binding affinity between ligand and receptor | Identification of key amino acid residues in receptor proteins involved in pheromone binding. mdpi.com |

Synthetic Methodologies for 2e 2 Methyl 2 Nonenyl Propionate

Stereo- and Regio-selective Synthesis of (2E)-2-methyl-2-nonenyl propionate (B1217596)

The primary challenge in synthesizing (2E)-2-methyl-2-nonenyl propionate lies in the stereoselective formation of the C2=C3 double bond with the (E)-configuration and the regioselective placement of the methyl group at C2. Several established olefination reactions are particularly well-suited for this purpose.

One of the most reliable methods for achieving high E-selectivity in the synthesis of α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction . rsc.orgoup.comresearchgate.netarkat-usa.orgtandfonline.com This reaction involves the condensation of a phosphonate (B1237965) carbanion with an aldehyde or ketone. For the synthesis of this compound, a modified HWE reaction using an α-substituted phosphonate, such as triethyl 2-phosphonopropionate, with heptanal (B48729) would be a key step. The use of specific bases and reaction conditions can further enhance the E-selectivity. For instance, using LiOH·H₂O or Ba(OH)₂·8H₂O as the base in a solvent-free system has been shown to produce (E)-α-methyl-α,β-unsaturated esters with high selectivity (95–99%). oup.comresearchgate.net

Another powerful tool for the stereoselective synthesis of alkenes is the Julia-Kocienski olefination . organic-chemistry.orgwikipedia.orgmdpi.comresearchgate.netresearchgate.net This reaction, a modification of the original Julia olefination, typically provides excellent E-selectivity. The reaction involves the coupling of a heteroaryl sulfone with an aldehyde. In this context, a 2-propyl-substituted heteroaryl sulfone could be reacted with heptanal to generate the desired trisubstituted alkene skeleton with high (E)-stereoselectivity.

The Wittig reaction is a classical method for alkene synthesis. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgmnstate.edulibretexts.org While standard Wittig reagents often favor the formation of (Z)-alkenes, the use of stabilized ylides can lead to the preferential formation of (E)-alkenes. organic-chemistry.org An ylide derived from an α-methyl-substituted phosphonium (B103445) salt could be reacted with heptanal. However, achieving high E-selectivity with the Wittig reaction for trisubstituted alkenes can sometimes be more challenging compared to the HWE or Julia-Kocienski reactions.

A potential synthetic route could involve the following steps:

Horner-Wadsworth-Emmons reaction: Reaction of triethyl 2-phosphonopropionate with heptanal to form ethyl (2E)-2-methyl-2-nonenoate.

Reduction: Reduction of the ethyl ester to the corresponding allylic alcohol, (2E)-2-methyl-2-nonen-1-ol, using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H).

Esterification: Reaction of the resulting allylic alcohol with propionyl chloride or propionic anhydride (B1165640) in the presence of a base to yield the final product, this compound.

A summary of potential olefination strategies is presented in the table below.

| Reaction | Reactants | Key Features Affecting Selectivity | Typical E:Z Ratio |

| Horner-Wadsworth-Emmons | Triethyl 2-phosphonopropionate + Heptanal | Choice of base (e.g., LiOH·H₂O, Ba(OH)₂·8H₂O), solvent-free conditions | >95:5 oup.comresearchgate.net |

| Julia-Kocienski Olefination | 2-Propyl-substituted heteroaryl sulfone + Heptanal | Nature of the heteroaryl group, reaction conditions | Generally high E-selectivity organic-chemistry.orgwikipedia.org |

| Wittig Reaction | α-Methyl-substituted phosphonium ylide + Heptanal | Use of stabilized ylides | Variable, can favor E-isomer organic-chemistry.org |

Novel Catalytic Approaches in this compound Synthesis

Modern organometallic catalysis offers powerful alternatives for the construction of trisubstituted alkenes with high regio- and stereoselectivity. Cross-coupling reactions, in particular, provide a versatile platform for assembling the carbon skeleton of this compound.

The Negishi coupling , which involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst, is a highly effective method for forming C-C bonds. nih.govorganic-chemistry.orgnih.govwikipedia.orgorganic-chemistry.org A plausible strategy would involve the coupling of a (Z)-β-bromo-β-alkenylborane (derived from an alkyne) with an organozinc reagent to produce a trisubstituted alkene with high isomeric purity. nih.gov This methodology allows for the highly selective synthesis of trisubstituted alkenes, often with ≥98% isomeric purity.

Similarly, the Suzuki coupling reaction, which couples an organoboron compound with an organic halide using a palladium catalyst, is another cornerstone of modern organic synthesis. numberanalytics.comlibretexts.orgrsc.orgnih.gov A vinylboronate ester bearing the C1-C2 and methyl group could be coupled with a heptyl halide, or a heptylboronic acid could be coupled with a suitable vinyl halide precursor to construct the C2=C3 bond with the desired substitution pattern. The choice of ligands and catalyst precursors is crucial for achieving high yields and selectivities. libretexts.orgrsc.org

Another catalytic approach could involve the conjugate addition of an organocuprate to an α,β-alkynyl ester. chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.comyoutube.comyoutube.com For instance, the addition of a methylcuprate to ethyl 2-nonynoate would regioselectively install the methyl group at the C2 position. This would be followed by stereoselective reduction of the resulting vinylcopper intermediate to yield the (E)-alkenoate.

The table below summarizes some potential catalytic strategies.

| Catalytic Reaction | Key Reactants | Catalyst System | Noteworthy Aspects |

| Negishi Coupling | Organozinc reagent + Alkenyl halide | Pd or Ni catalyst (e.g., Pd(PPh₃)₄) wikipedia.org | High functional group tolerance and reactivity. wikipedia.org Can achieve ≥98% isomeric purity. nih.gov |

| Suzuki Coupling | Organoboron compound + Alkenyl halide | Pd catalyst (e.g., Pd(OAc)₂, ligands) libretexts.org | Mild reaction conditions, commercially available reagents. numberanalytics.comlibretexts.org |

| Organocuprate Addition | Methylcuprate + Ethyl 2-nonynoate | R₂CuLi masterorganicchemistry.com | Regioselective 1,4-addition to α,β-unsaturated systems. chemistrysteps.comyoutube.com |

Enantiomeric Purity and Isomeric Control in this compound Synthesis

The target molecule, this compound, is achiral, so enantiomeric purity is not a factor in its synthesis. However, the principles of enantioselective synthesis are highly relevant for the preparation of structurally similar chiral allylic esters, which may have important biological activities.

For instance, if a chiral center were present in the nonenyl chain, enantioselective catalytic methods would be essential. Asymmetric allylic substitution reactions using chiral palladium or ruthenium catalysts have been developed for the synthesis of optically active allylic esters with high regio- and enantioselectivities. These methods often involve the reaction of a prochiral allylic substrate with a nucleophile in the presence of a chiral catalyst.

Isomeric control, specifically achieving the (E)-geometry of the double bond, is the critical aspect of synthesizing this compound. As discussed in section 5.1, methods like the Horner-Wadsworth-Emmons and Julia-Kocienski olefination reactions are renowned for their high E-selectivity. The choice of reagents and reaction conditions in these methods allows for precise control over the double bond geometry, minimizing the formation of the undesired (Z)-isomer.

Bio-inspired and Biomimetic Synthesis of this compound

While no specific bio-inspired or biomimetic synthesis for this compound has been reported, the structural motif of this compound is found in various natural products, including insect pheromones. The synthesis of insect pheromones often relies on highly stereoselective methods to create specific alkene geometries, which is a principle that aligns with the synthesis of the target molecule.

Bio-inspired synthetic strategies for related compounds often leverage enzymatic reactions or mimic biosynthetic pathways. For example, enzymatic desaturation or isomerization could potentially be used to introduce the (E)-double bond with high selectivity. However, the development of such a biocatalytic route for this specific molecule would require significant research to identify or engineer a suitable enzyme.

A biomimetic approach might consider plausible biosynthetic precursors and pathways. For instance, one could envision the assembly of the carbon skeleton from smaller, naturally occurring building blocks through reactions that mimic biological processes, such as aldol-type condensations followed by stereoselective dehydrations.

Analytical Techniques for Detection and Quantification of 2e 2 Methyl 2 Nonenyl Propionate

Extraction and Sample Preparation Methods for (2E)-2-methyl-2-nonenyl propionate (B1217596) from Biological Matrices

The initial and often critical step in the analysis of (2E)-2-methyl-2-nonenyl propionate from biological sources is its efficient extraction from the complex sample matrix. Biological matrices, such as tissues, fluids, or cell cultures, contain a vast array of compounds that can interfere with the analysis of the target analyte. Therefore, sample preparation techniques are employed to isolate the compound of interest and remove potential contaminants.

For volatile compounds like this compound, Solid-Phase Microextraction (SPME) is a highly effective and widely used solvent-free extraction method. This technique utilizes a fused-silica fiber coated with a stationary phase. When the fiber is exposed to the headspace above a biological sample or directly immersed in a liquid sample, volatile and semi-volatile compounds, including the target ester, partition onto the fiber coating. After an equilibrium period, the fiber is withdrawn and directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis. The choice of fiber coating is critical and is selected based on the polarity and volatility of the analyte to ensure optimal extraction efficiency.

Another common technique is liquid-liquid extraction (LLE) , where the biological sample is mixed with an immiscible organic solvent. The this compound, being a relatively nonpolar ester, will preferentially partition into the organic phase, which can then be separated, concentrated, and analyzed.

For more complex matrices, distillation methods , such as steam distillation or simultaneous distillation-extraction (SDE), can be employed to isolate volatile and semi-volatile compounds. These methods are particularly useful for extracting aroma compounds from plant and food materials.

Gas Chromatography-Based Methodologies for this compound Analysis

Gas chromatography (GC) is the cornerstone for the analysis of volatile and semi-volatile compounds like this compound due to its high resolution and speed. In GC, the extracted sample is vaporized and swept by a carrier gas through a long, narrow column. The separation of compounds is based on their differential partitioning between the stationary phase lining the column and the mobile gas phase.

GC-Mass Spectrometry (GC-MS) Applications

When coupled with a mass spectrometer (MS), GC becomes a powerful tool for both the separation and definitive identification of compounds. As each compound elutes from the GC column, it enters the MS, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, based on the mass-to-charge ratio of its fragments.

For the analysis of this compound, a typical GC-MS method would involve a nonpolar or medium-polarity capillary column. The mass spectrometer can be operated in full-scan mode to acquire the entire mass spectrum of eluting compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of the target analyte by monitoring specific characteristic ions. The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a pure standard or with entries in a spectral library like the NIST Mass Spectral Library.

| Parameter | Typical Value/Condition |

| GC Column | Nonpolar (e.g., DB-5ms) or medium-polarity (e.g., DB-Wax) capillary column |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Temperature Program | Ramped from a low initial temperature (e.g., 40-60 °C) to a high final temperature (e.g., 250-300 °C) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector Mode | Full Scan or Selected Ion Monitoring (SIM) |

GC-Olfactometry (GC-O) for Active Component Identification

In applications related to flavor and fragrance, identifying which compounds are responsible for a particular aroma is essential. Gas chromatography-olfactometry (GC-O) is a specialized technique that combines the separation power of GC with human sensory perception. The effluent from the GC column is split, with one portion directed to a standard detector (like an FID or MS) and the other to a sniffing port. A trained analyst sniffs the effluent and records the time and a description of any detected odors.

By correlating the odor events with the peaks on the chromatogram, the specific aroma contribution of compounds like this compound can be determined. This is particularly valuable for identifying character-impact compounds in complex mixtures.

Advanced Spectroscopic Techniques in this compound Research

While GC-MS is the workhorse for the analysis of volatile esters, other spectroscopic techniques can provide complementary structural information. Infrared (IR) spectroscopy , particularly Fourier-transform infrared (FTIR) spectroscopy, can be used to identify the functional groups present in the molecule. For this compound, characteristic IR absorption bands would be expected for the ester carbonyl group (C=O) and the carbon-carbon double bond (C=C).

Nuclear Magnetic Resonance (NMR) spectroscopy , including ¹H and ¹³C NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. This allows for the unambiguous determination of the compound's structure, including the stereochemistry of the double bond (E or Z).

Chiral Analysis of this compound Isomers

The presence of a stereocenter in a molecule can lead to different enantiomers, which may have distinct biological or sensory properties. While this compound itself is not chiral, related propionate esters often are. Should a chiral center be introduced into the molecule, for example, by modification of the nonenyl chain, the separation of the resulting enantiomers would be necessary.

This is typically achieved using chiral gas chromatography . This technique employs a GC column coated with a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives. The enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. The development of such a method would be essential for studying the specific biological or olfactory effects of each individual enantiomer.

Future Directions and Interdisciplinary Research on 2e 2 Methyl 2 Nonenyl Propionate

Integration of Omics Technologies in (2E)-2-methyl-2-nonenyl propionate (B1217596) Research

The comprehensive understanding of the biosynthesis, sensory perception, and metabolic impact of (2E)-2-methyl-2-nonenyl propionate can be significantly advanced through the application of "omics" technologies. These high-throughput analytical approaches offer a holistic view of the molecular processes associated with this compound.

Flavoromics , a specialized branch of metabolomics, is particularly relevant for studying volatile compounds like this compound. panomix.comroutledge.com This approach aims to identify and quantify the full spectrum of flavor-active molecules in a given system. By employing advanced analytical techniques such as comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS), researchers can achieve high resolution and sensitivity in analyzing complex mixtures containing this ester. panomix.com This can be instrumental in understanding its contribution to the aroma profile of natural products or its formation during industrial processes.

Furthermore, integrating genomics, transcriptomics, and proteomics can elucidate the biosynthetic pathways leading to the formation of this compound in organisms where it may be naturally present. nih.gov For instance, identifying the specific alcohol acetyltransferases (AATases) or other ester-synthesizing enzymes responsible for its production can be achieved by correlating gene expression levels with the compound's abundance. nih.govresearchgate.net This knowledge is not only fundamental for understanding its natural role but also for developing biotechnological production methods using microbial cell factories like Saccharomyces cerevisiae. nih.gov

A potential research workflow could involve:

Metabolomic Profiling: Using GCxGC-TOFMS to detect and quantify this compound in various biological or food matrices.

Transcriptomic Analysis: Employing RNA-sequencing to identify genes that are upregulated during the production of the ester.

Proteomic Studies: Using mass spectrometry-based proteomics to identify and quantify the enzymes directly involved in its synthesis.

This integrated omics approach promises a deeper understanding of the molecular underpinnings of this compound, from its creation to its sensory impact.

Computational Modeling and Chemoinformatics for this compound Interactions

Computational methods are becoming indispensable in predicting the properties and interactions of novel molecules, thereby accelerating research and development while reducing experimental costs. For this compound, computational modeling and chemoinformatics can provide significant insights into its interactions with biological systems, particularly olfactory receptors.

Computer-Aided Molecular Design (CAMD) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for designing and screening fragrance molecules. mdpi.comrsc.org These methods use mathematical models to correlate the structural features of a molecule with its biological activity, such as its perceived odor. mdpi.comnih.gov By developing QSAR models for a series of related esters, it would be possible to predict the odor characteristics of this compound and to design new molecules with desired scent profiles. mdpi.comresearchgate.net

Molecular docking simulations can be employed to model the interaction of this compound with specific olfactory receptors. nih.govdntb.gov.ua This involves creating a three-dimensional model of the receptor's binding site and "docking" the ester into it to predict the binding affinity and orientation. Such studies can help to understand the structural basis of its aroma and to identify the key molecular features responsible for its sensory perception. Recent advances in machine learning, particularly the use of graph neural networks (GNNs), have shown great promise in predicting odor from molecular structure and can be applied to this compound. acs.org

A proposed computational workflow could include:

Descriptor Calculation: Using chemoinformatics tools like RDKit to calculate a wide range of molecular descriptors for this compound and related esters. mdpi.comacs.org

QSAR Model Development: Building predictive models for odor characteristics using machine learning algorithms. mdpi.comrsc.org

Molecular Docking: Simulating the binding of the ester to homology-modeled human olfactory receptors to understand the structure-odor relationship at a molecular level. rowan.edu

Molecular Dynamics Simulations: Further refining the understanding of the dynamic interactions between the ester and the receptor over time. nih.govrowan.edu

These computational approaches can guide experimental studies and provide a rational basis for the design of novel fragrance ingredients.

Nanotechnology and Sensor Development for this compound Detection

The ability to detect and quantify volatile organic compounds (VOCs) like this compound with high sensitivity and selectivity is crucial for various applications, including quality control in the food and fragrance industries, environmental monitoring, and even medical diagnostics. rsc.org Nanotechnology offers promising avenues for the development of novel sensors tailored for this purpose.

Nanomaterials, due to their high surface-area-to-volume ratio and unique electronic and optical properties, are ideal for use in chemical sensors. nih.govresearchgate.net Various types of nanomaterial-based sensors could be developed for the detection of this compound:

Chemiresistive Sensors: These sensors utilize a change in electrical resistance of a semiconducting nanomaterial (e.g., metal oxide nanoparticles like ZnO or WO₃) upon adsorption of the target VOC. mdpi.com

Optical Sensors: These sensors rely on changes in the optical properties (e.g., color or fluorescence) of nanomaterials upon interaction with the analyte.

Gravimetric Sensors: Devices like surface acoustic wave (SAW) sensors can be coated with a polymer film embedded with nanoparticles that selectively bind to the target ester, causing a measurable change in mass and thus the resonant frequency of the device. mdpi.com

The development of an "electronic nose," which is an array of cross-reactive sensors, could be a particularly powerful application. acs.org By analyzing the pattern of responses from the array using pattern recognition algorithms, it would be possible to not only detect this compound but also to distinguish it from other VOCs in a complex mixture.

| Sensor Type | Sensing Principle | Potential Nanomaterials |

| Chemiresistive | Change in electrical resistance | ZnO, TiO₂, WO₃ nanoparticles |

| Optical | Change in fluorescence or color | Quantum dots, plasmonic nanoparticles |

| Gravimetric (SAW) | Change in mass | Polymer/nanoparticle composites |

The table above summarizes potential sensor technologies that could be adapted for the detection of this compound.

Environmental Fate and Degradation Pathways of Naturally Occurring this compound

Understanding the environmental fate and degradation of this compound is essential for assessing its ecological impact, especially if it is produced or used in large quantities. Research in this area would focus on its persistence, transformation, and ultimate breakdown in various environmental compartments such as soil and water.

The biodegradation of esters is a common process in nature, often initiated by the enzymatic hydrolysis of the ester bond by esterases, yielding an alcohol and a carboxylic acid. nih.gov In the case of this compound, this would result in the formation of (2E)-2-methyl-2-nonen-1-ol and propionic acid. These initial degradation products would then be further metabolized by microorganisms.

Potential degradation pathways for this compound likely include:

Aerobic Degradation: In the presence of oxygen, the nonenyl moiety would likely undergo oxidation. Studies on similar compounds, such as nonylphenol ethoxylates, have shown that the alkyl chain can be oxidized. nih.gov The double bond in the nonenyl chain may also be a site for initial enzymatic attack.

Anaerobic Degradation: Under anaerobic conditions, the degradation process might be slower. For some aromatic compounds, degradation is initiated by the addition of fumarate (B1241708) to a methyl group. nih.gov While this compound is aliphatic, analogous initial reactions involving the double bond or the methyl group could occur. Studies on dimethyl phthalate (B1215562) esters under sulfate-reducing conditions have shown transformation to the corresponding monoesters and acids, indicating that the ester linkage is susceptible to cleavage even in the absence of oxygen. nih.gov

The stability of unsaturated esters can be influenced by the surfaces they are adsorbed on, with silica (B1680970) gel, for example, providing some protection against autoxidation. researchgate.net The presence of the double bond in this compound makes it potentially susceptible to abiotic degradation processes like oxidation, especially in the presence of light or catalysts.

Future research should involve microcosm studies using soil and water samples to identify the microorganisms capable of degrading this compound and to elucidate the specific metabolic pathways involved. This would provide a comprehensive picture of its environmental persistence and potential for bioaccumulation.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (2E)-2-methyl-2-nonenyl propionate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of α,β-unsaturated esters like this compound typically involves acid-catalyzed esterification between a carboxylic acid (e.g., propionic acid) and an allylic alcohol derivative. For stereochemical control in the (E)-configuration, use of Mitsunobu conditions (e.g., DIAD, PPh3) or Wittig reactions with stabilized ylides can ensure regioselectivity . Optimization requires monitoring reaction kinetics via HPLC or GC-MS to adjust parameters like temperature (40–80°C), solvent polarity (e.g., THF vs. DCM), and catalyst loading (e.g., H2SO4 at 0.5–2 mol%). Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/EtOAc gradients) is critical to isolate the trans-isomer .

Q. How can the structural integrity of this compound be validated using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR should show characteristic doublets for the α,β-unsaturated ester protons (δ 5.8–6.5 ppm, J = 15–16 Hz) and methyl branching (δ 1.2–1.5 ppm). <sup>13</sup>C NMR confirms the ester carbonyl (δ 165–170 ppm) and olefinic carbons (δ 120–130 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the exact mass (e.g., calculated for C13H24O2: 212.1776) to verify molecular formula .

- X-ray Crystallography : If crystallizable, ORTEP-III software can generate thermal ellipsoid plots to confirm stereochemistry and bond angles, with hydrogen-bonding patterns analyzed via graph-set notation (e.g., Etter’s rules for intermolecular interactions) .

Q. What are the key physicochemical properties (e.g., log P, solubility) of this compound, and how are they experimentally determined?

- Methodological Answer :

- log P : Measure via shake-flask method (octanol/water partitioning) or predict using software like ACD/Labs (see for analogous compound protocols).

- Solubility : Determine gravimetrically by saturating solvents (e.g., water, ethanol) and filtering undissolved compound. For hydrophobic esters, use DMSO as a co-solvent .

- Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (25–60°C), and UV exposure. Monitor via TLC or LC-MS for decomposition products (e.g., hydrolysis to propionic acid) .

Advanced Research Questions

Q. How does the stereoelectronic environment of this compound influence its reactivity in Diels-Alder or Michael addition reactions?

- Methodological Answer : The electron-deficient α,β-unsaturated ester group acts as a dienophile in Diels-Alder reactions. Computational modeling (DFT at B3LYP/6-31G* level) can predict frontier molecular orbitals (FMO) to assess regioselectivity. Experimentally, monitor reaction progress with <sup>1</sup>H NMR for cycloadduct formation (e.g., upfield shifts of diene protons). For Michael additions, screen nucleophiles (e.g., amines, thiols) under basic conditions (e.g., DBU) and analyze adducts via HRMS .

Q. What role does this compound play in biological systems, particularly in microbial or mammalian signaling pathways?

- Methodological Answer : Propionate derivatives are known to modulate immune responses (e.g., macrophage M1/M2 polarization via histone deacetylase inhibition). For in vitro studies:

- Treat RAW 264.7 macrophages with 0.1–10 µM compound and quantify cytokines (IL-6, TNF-α) via ELISA.

- Use CRISPR-edited cell lines (e.g., HDAC3<sup>−/−</sup>) to isolate mechanistic pathways .

- For microbial studies, assess quorum-sensing inhibition in Gram-negative bacteria (e.g., Pseudomonas aeruginosa) using reporter strains (e.g., lasB-gfp) .

Q. How can contradictory data on the compound’s thermal stability be resolved across different studies?

- Methodological Answer : Discrepancies may arise from impurities or experimental conditions. Standardize protocols:

- Use differential scanning calorimetry (DSC) to measure decomposition onset temperature under inert vs. oxidative atmospheres.

- Cross-validate with thermogravimetric analysis (TGA) and FTIR to identify gaseous byproducts (e.g., CO2 from ester pyrolysis) .

- Apply multivariate analysis (e.g., PCA) to isolate variables (heating rate, sample mass) causing variability .

Analytical and Safety Considerations

Q. What advanced chromatographic techniques are optimal for separating this compound from its cis-isomer or degradation products?

- Methodological Answer : Use chiral GC columns (e.g., β-cyclodextrin phases) or reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) with UV detection at 210–220 nm. For complex mixtures, couple LC with tandem MS (MRM mode) to distinguish isomers via fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.